3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

Catalog No.
S1550324
CAS No.
167957-82-6
M.F
C8H14BF4NO
M. Wt
227.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-iu...

CAS Number

167957-82-6

Product Name

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate

IUPAC Name

3,5,6,7,8,9-hexahydro-2H-[1,3]oxazolo[3,2-a]azepin-4-ium;tetrafluoroborate

Molecular Formula

C8H14BF4NO

Molecular Weight

227.01 g/mol

InChI

InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1

InChI Key

OQWBIJIVBQFEOW-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2

Canonical SMILES

[B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2
  • Medicinal Chemistry: The presence of the heterocyclic rings (oxazolo and azepine) suggests potential for exploring this compound as a scaffold for drug discovery. These ring systems are found in various bioactive molecules with diverse functionalities .
  • Material Science: The cationic nature of the molecule (3,5,6,7,8,9-hexahydro-OXA) due to the -ium charge indicates it could be useful in the development of ionic liquids or cationic polymers for various applications .

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate is a chemical compound characterized by its unique structure and properties. It is a quaternary ammonium salt with the molecular formula C8H14BF4NOC_8H_{14}BF_4NO and a molecular weight of approximately 227.007 g/mol. This compound features a bicyclic structure that includes an oxazolo and azepin moiety, contributing to its potential reactivity and biological activity .

Typical for iminium salts. These include:

  • Nucleophilic attacks: The positive charge on the nitrogen in the azepin ring can be targeted by nucleophiles, leading to substitution reactions.
  • Formation of derivatives: The tetrafluoroborate anion can facilitate the formation of various derivatives through reactions with different nucleophiles or electrophiles.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangements typical of cyclic iminium compounds.

The synthesis of 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate typically involves:

  • Formation of the bicyclic structure: This can be achieved through cyclization reactions involving appropriate precursors such as amines and aldehydes or ketones.
  • Quaternization: The final step often involves the reaction of the bicyclic amine with a tetrafluoroboric acid source to form the tetrafluoroborate salt.

These methods are crucial for obtaining pure and functional forms of the compound for further applications .

3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate has potential applications in several fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Material Science: Its properties could be harnessed in developing new materials or coatings with specific functionalities.

The versatility of this compound makes it a candidate for diverse applications in research and industry.

Interaction studies involving 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate focus on its behavior in biological systems and its interactions with other molecules. Research may include:

  • Binding studies: To determine how this compound interacts with proteins or enzymes.
  • Reactivity assessments: Evaluating how it reacts with various nucleophiles or electrophiles in synthetic pathways.

Understanding these interactions is vital for elucidating its potential uses and mechanisms of action.

Several compounds share structural similarities with 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate. Here are some notable examples:

Compound NameStructureKey Features
1-Methylpyrrolidinyl tetrafluoroborateStructureExhibits neuroactive properties; used in drug formulations
1-Azabicyclo[2.2.2]octane tetrafluoroborateStructureKnown for its stability and use in organic synthesis
1-Benzylpiperidinium tetrafluoroborateStructureDisplays significant antimicrobial activity

Uniqueness

The uniqueness of 3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate lies in its specific bicyclic structure that combines features from both oxazole and azepine rings. This combination may confer distinct reactivity patterns and biological activities not observed in other similar compounds.

Dates

Modify: 2024-04-14

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